25I-NBMD (hydrochloride)
25I-NBMD (hydrochloride)
25I-NBMD is a derivative of the phenethylamine hallucinogen 2C-I, characterized by the addition of a methylenedioxy-benzyl group to the amine. This addition increases the affinity (Ki = 0.049–0.21 nM) and activity (EC50 = 8.2 nM) at the serotonin receptor 5-HT2A. This product is intended for research and forensic applications.
Brand Name:
Vulcanchem
CAS No.:
1539266-14-2
VCID:
VC0149954
InChI:
InChI=1S/C18H20INO4.ClH/c1-21-16-9-14(19)17(22-2)8-12(16)6-7-20-10-13-4-3-5-15-18(13)24-11-23-15;/h3-5,8-9,20H,6-7,10-11H2,1-2H3;1H
SMILES:
COC1=CC(=C(C=C1CCNCC2=C3C(=CC=C2)OCO3)OC)I.Cl
Molecular Formula:
C18H20INO4 • HCl
Molecular Weight:
477.7
25I-NBMD (hydrochloride)
CAS No.: 1539266-14-2
Reference Standards
VCID: VC0149954
Molecular Formula: C18H20INO4 • HCl
Molecular Weight: 477.7
CAS No. | 1539266-14-2 |
---|---|
Product Name | 25I-NBMD (hydrochloride) |
Molecular Formula | C18H20INO4 • HCl |
Molecular Weight | 477.7 |
IUPAC Name | N-(1,3-benzodioxol-4-ylmethyl)-2-(4-iodo-2,5-dimethoxyphenyl)ethanamine;hydrochloride |
Standard InChI | InChI=1S/C18H20INO4.ClH/c1-21-16-9-14(19)17(22-2)8-12(16)6-7-20-10-13-4-3-5-15-18(13)24-11-23-15;/h3-5,8-9,20H,6-7,10-11H2,1-2H3;1H |
Standard InChIKey | QKMOLNYYXDCGFL-UHFFFAOYSA-N |
SMILES | COC1=CC(=C(C=C1CCNCC2=C3C(=CC=C2)OCO3)OC)I.Cl |
Description | 25I-NBMD is a derivative of the phenethylamine hallucinogen 2C-I, characterized by the addition of a methylenedioxy-benzyl group to the amine. This addition increases the affinity (Ki = 0.049–0.21 nM) and activity (EC50 = 8.2 nM) at the serotonin receptor 5-HT2A. This product is intended for research and forensic applications. |
Synonyms | Cimbi-29 |
Reference | 1.Ettrup, A.,Hansen, M.,Santini, M.A., et al. Radiosynthesis and in vivo evaluation of a series of substituted 11C-phenethylamines as 5-HT2A agonist PET tracers. Eur.J.Nucl.Med.Mol.Imaging 38, 681-693 (2011). |
PubChem Compound | 137699642 |
Last Modified | Nov 11 2021 |
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